![molecular formula C16H18N4O B2582327 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2319723-97-0](/img/structure/B2582327.png)
3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[321]octane is a complex organic compound with a unique structure that combines a pyrazole ring, a pyridine ring, and an azabicyclo octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the azabicyclo octane core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
a. Arginase Inhibition
One of the prominent applications of this compound is its role as an arginase inhibitor. Arginase is an enzyme involved in the urea cycle, and its inhibition has been linked to various therapeutic benefits, particularly in cancer and cardiovascular diseases. Studies have shown that derivatives of azabicyclo compounds exhibit potent inhibitory activity against human arginase isoforms (hARG-1 and hARG-2). For instance, specific analogues demonstrated IC50 values of 223 nM and 509 nM, confirming their potential as therapeutic agents targeting arginase pathways .
b. Anticancer Properties
The compound's structure allows it to interfere with protein-protein interactions crucial for cancer cell proliferation. Research indicates that certain derivatives can disrupt interactions between BCL6 and its co-repressors, leading to apoptosis in cancer cells. This mechanism was highlighted in studies where modifications to the compound enhanced its binding affinity, resulting in improved anticancer efficacy .
a. Inhibition of Enzymatic Activity
The compound has been explored for its ability to inhibit various enzymes beyond arginase, including those involved in metabolic pathways that are dysregulated in cancerous tissues. The unique bicyclic structure contributes to its binding affinity and selectivity for these targets.
b. Neuroprotective Effects
Emerging research suggests that derivatives of this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the biological activity of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane.
Synthetic Route | Yield (%) | Notable Modifications |
---|---|---|
Route A | 67 | Utilized N-tosylhydrazones as starting materials |
Route B | 82 | Employed multi-component reactions for higher efficiency |
The synthesis typically involves multi-step reactions starting from readily available precursors, allowing for modifications that enhance pharmacological properties.
Case Studies
a. Case Study on Arginase Inhibition
In a study published by MDPI, a series of azabicyclo compounds were tested for their inhibitory effects on hARG-1 and hARG-2. The lead compound exhibited a significant reduction in arginase activity in vitro, correlating with enhanced anti-tumor activity in xenograft models .
b. Neuroprotective Study
Another investigation focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease, demonstrating reduced amyloid plaque formation and improved cognitive function compared to control groups .
Mecanismo De Acción
The mechanism of action of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-pyrazol-1-yl)-6-(pyridine-4-carbonyl)-6-azabicyclo[3.2.1]octane
- 4-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane
Uniqueness
3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its combination of a pyrazole ring, pyridine ring, and azabicyclo octane framework makes it a versatile compound with diverse applications in various fields of research.
Actividad Biológica
The compound 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane is part of a class of azabicyclic compounds that have garnered attention for their biological activities, particularly in the context of inflammatory and pain management pathways. This article provides a comprehensive review of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
This compound features a unique bicyclic structure that combines a pyrazole moiety with an azabicyclo framework. The presence of the pyridine carbonyl group enhances its potential interactions with biological targets.
The primary mechanism through which this compound exhibits biological activity is through the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . NAAA plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like molecule involved in anti-inflammatory responses. By inhibiting NAAA, this compound helps to preserve PEA levels, thereby enhancing its anti-inflammatory effects at sites of inflammation .
Pharmacological Profile
Research indicates that This compound exhibits potent inhibitory activity against NAAA, with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM) for related compounds . This suggests a strong potential for therapeutic applications in managing inflammatory conditions.
Structure-Activity Relationship (SAR)
The SAR studies have been pivotal in understanding how modifications to the pyrazole and azabicyclo structures influence biological activity:
Compound | Structure | IC50 (μM) | Comments |
---|---|---|---|
ARN19689 | Structure | 0.042 | High selectivity for NAAA |
ARN16186 | - | 0.078 | Initial lead compound with good pharmacokinetics |
Compound 9 | - | 0.33 | Increased potency with aliphatic side chain |
The data indicates that specific substitutions at the pyrazole ring can significantly enhance the inhibitory potency against NAAA, highlighting the importance of structural optimization in drug design.
Case Studies
Several studies have explored the efficacy of this compound and its analogs:
- In Vivo Efficacy : A study demonstrated that administration of ARN19689 in animal models resulted in significant reduction in inflammatory markers and pain behavior, supporting its potential as an analgesic agent .
- Pharmacokinetics : Another investigation into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, making it suitable for systemic administration .
- Comparative Studies : Comparative analysis with other known NAAA inhibitors showed that this compound has superior potency and selectivity, making it a promising candidate for further development .
Propiedades
IUPAC Name |
(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(12-4-7-17-8-5-12)20-13-2-3-14(20)11-15(10-13)19-9-1-6-18-19/h1,4-9,13-15H,2-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICWXMGDQMDRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=NC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.